2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h5,8H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKEOJVUNGGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl aniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Condensation Reactions
This compound readily participates in cyclocondensation reactions with carbonyl-containing substrates. Key findings include:
Reaction with Aldehydes/Ketones
Under acidic or basic conditions, the amine group reacts with aldehydes/ketones to form Schiff bases or fused heterocycles. For example:
- Reaction with thiophene-2-carboxaldehyde in ethanol yields 8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine derivatives (72–75% yield) .
- Cyclocondensation with bis-benzylidene cyclohexanones produces polycyclic tetrahydroquinazoline adducts via one-pot multicomponent reactions (MCRs) .
Table 1: Condensation Reaction Conditions
Nucleophilic Substitution
The primary amine acts as a nucleophile in substitution reactions:
Arylation via Suzuki Coupling
Palladium-catalyzed cross-coupling enables aryl group introduction at the C2 position. A study demonstrated:
- Reaction with arylboronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME) achieves 65–78% yields of 2-aryl derivatives .
Chlorination
Treatment with POCl₃ converts hydroxyl groups (if present) to chlorides, enhancing electrophilicity for downstream reactions .
Deprotection and Functionalization
Protecting groups (e.g., Boc) on the tetrahydroquinazoline core are cleaved under mild acidic conditions to regenerate free amines:
Example Protocol :
- Reagent: HCl (conc.) in MeOH
- Conditions: 40°C for 24 h
- Outcome: Boc-protected derivatives (e.g., tert-butyl-(2-(8-arylidene-4-aryl-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate) yield free amines with >85% efficiency.
Oxidation
- Oxidative Aromatization: Using KMnO₄ in acidic media converts the tetrahydro ring to a fully aromatic quinazoline system .
- N-Oxide Formation: Reaction with m-CPBA generates N-oxide derivatives, which serve as intermediates for further functionalization .
Reduction
- Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds in fused derivatives, altering ring saturation states .
Biological Activity-Driven Reactions
The compound’s bioactivity is leveraged to design prodrugs:
Enzyme-Targeted Modifications
- Dihydrofolate Reductase (DHFR) Inhibition: Introduction of electron-withdrawing groups (e.g., -CF₃) at C4 enhances binding affinity (ΔG = −9.2 kcal/mol in docking studies) .
- Anticancer Derivatives: Conjugation with piperidine-4-carboxylic acid via amide linkages improves cytotoxicity against ovarian carcinoma cells (IC₅₀ = 36 µM) .
Table 2: Structure-Activity Relationships
| Modification Site | Functional Group | Biological Target | IC₅₀/EC₅₀ (µM) |
|---|---|---|---|
| C2 | Aryl | Mycobacterium tuberculosis DprE1 | 12.4 |
| C4 | -CF₃ | DHFR | 8.9 |
| C8 | Piperidine | Topoisomerase II | 0.027 |
Scientific Research Applications
Chemistry: In chemistry, 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and protein functions. It serves as a probe in proteomics to identify and quantify proteins in complex biological samples .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes . The pathways involved often include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
Table 1: Structural and Functional Comparison of Compound X with Analogues
Key Observations :
- Substituent Effects: Phenyl vs. Methyl (C2): The phenyl group in 2-phenyl analogues increases molecular weight and hydrophobicity (LogPow ~2.5 vs. Thiophene Derivatives: Thiophene-substituted analogues (e.g., Compound 4i ) exhibit red-shifted UV absorption due to extended conjugation, correlating with improved antimicrobial activity.
- Positional Isomerism: Moving the amine group from C6 (Compound X) to C8 (tetrahydroquinolin-8-amine) introduces chirality, significantly impacting biological activity. For example, the R-enantiomer of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine shows 3-fold higher cytotoxicity in ovarian cancer cells (A2780) compared to the S-form .
- Diamine vs. Monoamine: 5,6,7,8-Tetrahydro-2,6-quinazolinediamine’s dual amino groups enhance hydrogen-bonding interactions, making it a stronger candidate for enzyme inhibition compared to monoamine derivatives .
Key Insight :
Schiff base reactions (used for Compound X) prioritize simplicity and speed, while MCRs (for thiophene derivatives) enable structural diversity at the cost of higher reaction complexity .
Physicochemical Properties
- LogPow (Partition Coefficient) :
- Melting Points :
Biological Activity
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is part of the quinazoline family, characterized by a fused benzene and pyrimidine ring. The specific structure includes:
- Methyl Group : Positioned at the second carbon.
- Amino Group : Located at the sixth position of the tetrahydroquinazoline ring.
This unique structure imparts distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound involves its interaction with various molecular targets. The compound has been shown to bind to specific enzymes and receptors, leading to inhibition or modulation of their activity. The following mechanisms have been identified:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
- Receptor Binding : It interacts with receptors that mediate physiological responses.
- Cell Cycle Modulation : Some studies suggest it can induce cell cycle arrest in cancer cells.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 3.15 ± 0.25 | |
| This compound | HCC827 (Lung Cancer) | 4.50 ± 0.30 | |
| This compound | NCI-H358 (Lung Cancer) | 1.95 ± 0.15 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as:
- DNA Binding : Potentially inhibiting replication and transcription.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Antimicrobial Activity
Emerging evidence suggests that this compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Membrane Disruption : Interfering with bacterial cell membrane integrity.
- Metabolic Pathway Interference : Disrupting essential metabolic processes within bacteria.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Antitumor Efficacy : A recent study evaluated its effects on lung cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapy agents.
- Study Findings : The compound exhibited a dose-dependent reduction in cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures.
-
Antimicrobial Testing : In vitro studies assessed its effectiveness against various bacterial strains.
- Results : The compound showed promising results in inhibiting bacterial growth at low concentrations.
Q & A
Basic Research Questions
Q. How can the synthetic yield of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine be optimized under Suzuki-Miyaura coupling conditions?
- Methodology : Utilize microwave-assisted synthesis (e.g., Biotage Initiator®) to enhance reaction efficiency. Adjust stoichiometric ratios of boronic acid derivatives (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) and catalysts like Pd(PPh₃)₄. Monitor reaction progress via LCMS with trifluoroacetic acid (TFA)-modified gradients (4%–100% acetonitrile) to ensure purity >95% .
- Critical Parameters : Optimize temperature (e.g., 150°C) and reaction time (1–2 hours) while maintaining inert conditions. Post-reaction purification via silica column chromatography with ethyl acetate/hexane gradients improves yield and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology : Combine ¹H/¹³C NMR (DMSO-d₆) for structural elucidation, focusing on methyl and amine proton shifts (e.g., δ 4.97 ppm for methylene protons). Confirm molecular mass via HRMS (ESI) with <1 ppm error tolerance. Validate purity using dual LCMS gradients (3-minute and 7-minute runs) to detect trace impurities .
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT) to resolve ambiguities in stereochemistry .
Q. How should researchers design dose-response experiments for evaluating kinase inhibition by this compound?
- Methodology : Employ kinase profiling assays (e.g., Reaction Biology Corporation’s protocols) using ATP concentrations near Km values. Use positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility. Analyze IC₅₀ values via non-linear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activities of this compound analogs?
- Methodology : Perform molecular docking (AutoDock Vina) against kinase targets (e.g., CLK1, CDC2-like kinases) to correlate substituent effects (e.g., thiophen-2-ylmethyl groups) with binding affinities. Validate predictions using free-energy perturbation (FEP) calculations for ΔΔG estimates .
- Data Integration : Cross-reference experimental IC₅₀ values with in silico predictions to identify outliers caused by assay variability or off-target effects .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of intermediates. Use design of experiments (DoE) to test factors like solvent polarity (DMF vs. THF) and catalyst loading. Employ factorial designs (e.g., 2³ factorial) to identify critical interactions between variables .
- Case Study : Inconsistent yields in Suzuki couplings may arise from moisture-sensitive intermediates; pre-drying reagents and solvents (e.g., molecular sieves) improves reproducibility .
Q. How can AI-driven tools enhance the development of this compound-based inhibitors?
- Methodology : Train neural networks (e.g., Chemprop) on kinase inhibition datasets to predict novel analogs. Integrate COMSOL Multiphysics for reaction optimization, simulating heat/mass transfer in microwave reactors. Validate AI-generated protocols with high-throughput experimentation (HTE) .
- Emerging Applications : Autonomous labs with robotic synthesis platforms enable iterative design-make-test-analyze (DMTA) cycles, accelerating lead optimization .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches address contradictions in toxicity profiles across in vitro and in vivo studies?
- Methodology : Apply Bayesian meta-analysis to harmonize data from heterogenous studies (e.g., differing cell lines or animal models). Use toxicity prediction tools (e.g., ProTox-II) to flag potential off-target interactions (e.g., CYP450 inhibition) .
- Case Study : Discrepancies in hepatotoxicity may arise from metabolite formation (e.g., hydroxylation at the 5-position), requiring LC-HRMS/MS profiling of biological matrices .
Q. How do conformational dynamics of this compound influence its pharmacological activity?
- Methodology : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ring puckering in the tetrahydroquinazoline core. Correlate flexible regions (e.g., 5,6,7,8-tetrahydro scaffold) with kinase selectivity using Markov state models (MSMs) .
- Experimental Validation : Overlay MD trajectories with X-ray crystallography data of protein-ligand complexes to confirm key binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
